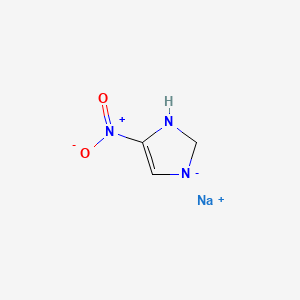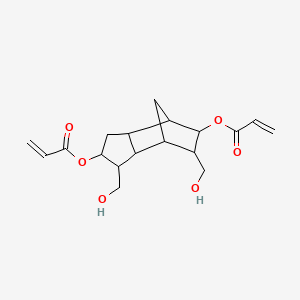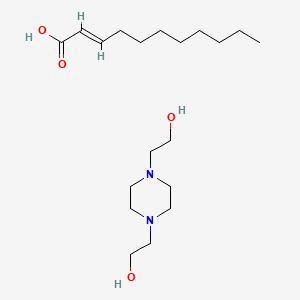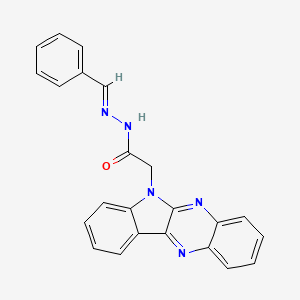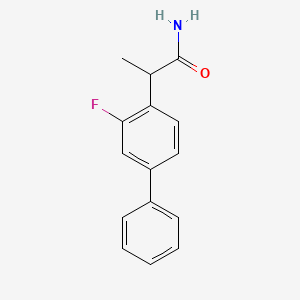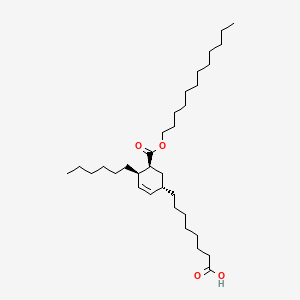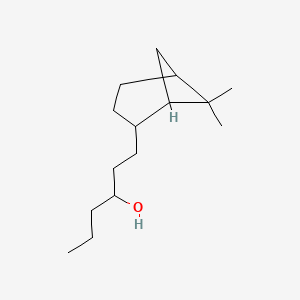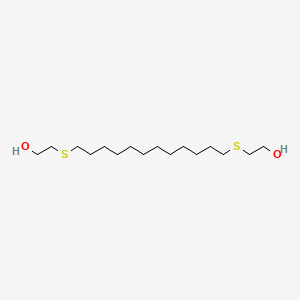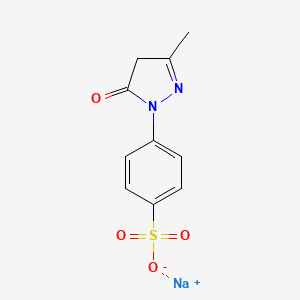
Einecs 285-865-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of Einecs 285-865-4 involves the reaction of 1,2,3-Propanetricarboxylic acid, 2-hydroxy- with ethanolamine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to maximize yield and purity.
Análisis De Reacciones Químicas
Einecs 285-865-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the chemical structure, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Einecs 285-865-4 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of various industrial products and materials.
Mecanismo De Acción
The mechanism of action of Einecs 285-865-4 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Einecs 285-865-4 can be compared with other similar compounds, such as:
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, reaction products with ethanolamine (Einecs 285-617-5): Similar in structure and properties, but may have different applications and reactivity.
Other carboxylic acid derivatives: Compounds with similar functional groups and chemical properties, but varying in specific reactivity and applications.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications in scientific research and industry.
Propiedades
Número CAS |
85153-81-7 |
|---|---|
Fórmula molecular |
C14H18N2O5 |
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
2-amino-3-phenylpropanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO2.C5H7NO3/c10-8(9(11)12)6-7-4-2-1-3-5-7;7-4-2-1-3(6-4)5(8)9/h1-5,8H,6,10H2,(H,11,12);3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
Clave InChI |
CQXVXFVRRRCZJW-HVDRVSQOSA-N |
SMILES isomérico |
C1CC(=O)N[C@@H]1C(=O)O.C1=CC=C(C=C1)CC(C(=O)O)N |
SMILES canónico |
C1CC(=O)NC1C(=O)O.C1=CC=C(C=C1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


